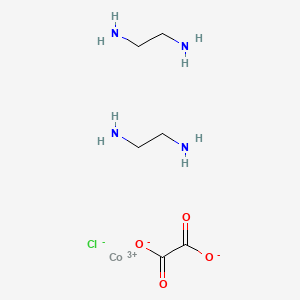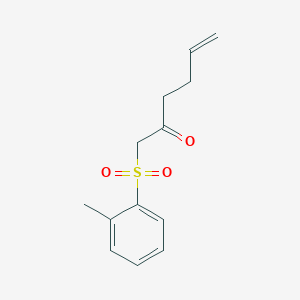![molecular formula C10H8N6O2 B14171908 3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid CAS No. 929050-11-3](/img/structure/B14171908.png)
3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features an imidazole ring, which is a five-membered ring containing nitrogen atoms, and a benzoic acid moiety, which is a carboxylic acid attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid typically involves a diazo coupling reaction. This reaction starts with the diazotization of an aromatic amine, followed by coupling with an imidazole derivative. The reaction conditions often include an acidic medium and low temperatures to stabilize the diazonium salt formed during diazotization .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Key parameters such as temperature, pH, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are often used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Mécanisme D'action
The mechanism of action of 3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of active amines that can interact with various molecular targets. These interactions can disrupt cellular processes, leading to antibacterial or anticancer effects. The compound’s imidazole ring can also bind to metal ions, affecting enzyme activities and other biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-(4-Amino-3-imino-3H-imidazol-2-yl)diazenyl]benzoic acid
- 2-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid
- 5-[(E)-(4-Amino-3-imino-3H-imidazol-2-yl)diazenyl]benzoic acid
Uniqueness
3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the imidazole ring and the benzoic acid moiety allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
929050-11-3 |
|---|---|
Formule moléculaire |
C10H8N6O2 |
Poids moléculaire |
244.21 g/mol |
Nom IUPAC |
3-[(4-amino-5-iminoimidazol-2-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C10H8N6O2/c11-7-8(12)14-10(13-7)16-15-6-3-1-2-5(4-6)9(17)18/h1-4H,(H,17,18)(H3,11,12,13,14) |
Clé InChI |
GKNUEYONRYPMKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N=NC2=NC(=N)C(=N2)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




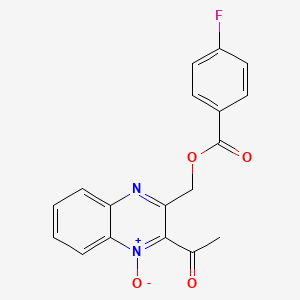
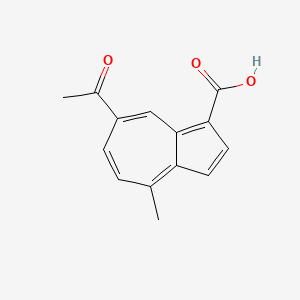

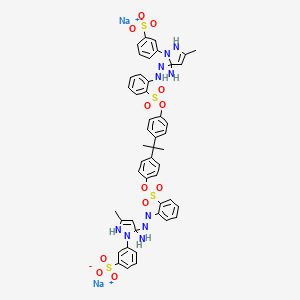
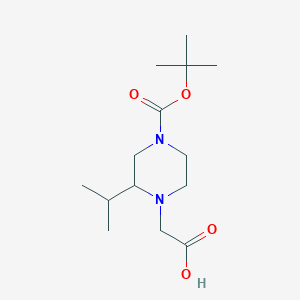
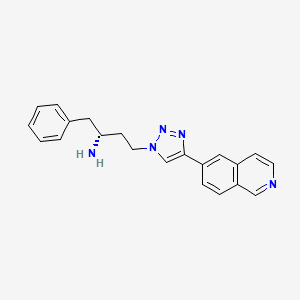

![2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14171881.png)
![1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B14171884.png)

